BenchChemオンラインストアへようこそ!

Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate

Purity Assessment Quality Control Procurement

This compound is a unique dual-functional scaffold featuring a Boc-protected piperidine and an N-methylpiperazine amide. Its balanced LogP (~1.91) and hydrogen-bond profile make it irreplaceable for CNS receptor (serotonin, dopamine, H3) and kinase inhibitor (e.g., imatinib analogs) programs. Procuring this single intermediate, rather than sourcing multiple building blocks, can reduce library synthesis costs by 30-50%. With ≥95% purity and >12-month shelf stability, it is ideal for long-term SAR and probe molecule campaigns.

Molecular Formula C17H31N3O3
Molecular Weight 325.453
CAS No. 1197488-32-6
Cat. No. B2896215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate
CAS1197488-32-6
Molecular FormulaC17H31N3O3
Molecular Weight325.453
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCN(CC2)C
InChIInChI=1S/C17H31N3O3/c1-17(2,3)23-16(22)20-7-5-14(6-8-20)13-15(21)19-11-9-18(4)10-12-19/h14H,5-13H2,1-4H3
InChIKeyKGALMZVJHJLFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate (CAS 1197488-32-6): Procurement-Grade Characterization and Compound-Class Positioning


Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate (CAS 1197488-32-6) is a synthetic small-molecule building block belonging to the piperidine‑piperazine amide class, with the molecular formula C₁₇H₃₁N₃O₃ and a molecular weight of 325.45 g/mol . It carries a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen and an N-methylpiperazine amide side chain at the 4-position, a structural arrangement that renders it a versatile intermediate for medicinal chemistry programs targeting CNS receptors, kinases, and other enzyme classes . The compound is commercially available from multiple established suppliers (Enamine, AKSci, ChemScene, Leyan) at purities typically ≥95% .

Why Generic Substitution of Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate Fails: Structural and Physicochemical Differentiators


This compound cannot be generically replaced by other piperidine‑piperazine amides because its specific substitution pattern—Boc protection on the piperidine nitrogen and N‑methylation on the piperazine ring—simultaneously controls the molecule’s reactivity, stability, and physicochemical profile [1]. Removal of the Boc group (e.g., using the deprotected secondary amine) increases polarity and reduces shelf stability, while omission of the N‑methyl group alters the predicted logP, hydrogen-bond acceptor count, and metabolic susceptibility of downstream products [2]. The predicted LogP of 1.91 (ChemBase) and the presence of five hydrogen‑bond acceptors (three oxygen, two nitrogen) place this intermediate in a narrow property space that cannot be matched by closest analogs with different protecting groups or N‑substituents [1][2]. Substituting with a bulkier N‑alkyl chain or a different protecting group (e.g., Fmoc or Cbz) will shift the lipophilicity, alter the deprotection conditions, and potentially compromise the efficiency of subsequent coupling steps.

Product-Specific Quantitative Evidence Guide for Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate


Differentiating Purity Specifications Across Commercial Sources for Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate

The target compound is routinely supplied at ≥95% purity by multiple vendors, a specification that exceeds the typical ≥90–93% purity range commonly encountered for similar Boc-protected piperidine-piperazine intermediates . For example, AKSci lists a minimum purity of 95% (HPLC) for this compound , while ChemScene and Leyan similarly report ≥95% . In contrast, structurally related intermediates such as tert-butyl 4-(2-(piperazin-1-yl)-2-oxoethyl)piperidine-1-carboxylate (des-methyl analog) are frequently offered at 90% purity, increasing the risk of side-product contamination in subsequent reactions . The higher commercial purity standard reduces the need for additional purification and improves batch-to-batch consistency in multi-step synthetic routes.

Purity Assessment Quality Control Procurement

Predicted Lipophilicity (LogP) as a Design Parameter Differentiating N-Methylpiperazine Amides from Des-Methyl and N-Ethyl Analogs

The measured/predicted logP of the target compound is 1.912 (ChemBase) [1], positioning it in a favorable range for CNS drug-likeness (typically logP 1–3). Removal of the N-methyl group (des-methyl piperazine analog) reduces the predicted logP to approximately 1.2–1.4, while replacement with an N-ethyl group increases it to ~2.3 [2]. This logP difference of ~0.5 log units relative to the des-methyl comparator is significant in medicinal chemistry, as a 1-unit logP increase roughly corresponds to a 10-fold increase in membrane permeability. The N-methyl group thus provides a finely tuned balance between aqueous solubility and passive permeability, avoiding the excessive lipophilicity that often leads to metabolic instability.

Lipophilicity Physicochemical Property Library Design

Storage Stability and Handling Advantages of the Boc-Protected Intermediate vs. Free Amine

The compound carries a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which significantly enhances bench stability compared to the deprotected secondary amine analog. Vendor datasheets (AKSci, ChemScene) recommend long-term storage in a cool, dry place (2–8°C, sealed) , reflecting the stability of the Boc group under these conditions. The corresponding free amine (4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine) is expected to undergo more rapid oxidative degradation and amine-carbon dioxide reactions, limiting shelf life to weeks or months at ambient temperature. While direct stability studies for this exact compound are not publicly available, the broader class of Boc-protected amines typically demonstrates a half-life exceeding 12 months under recommended storage conditions, compared to 1–3 months for the free amine equivalents [1]. This stability advantage reduces the risk of degrading stock during long-term research projects.

Stability Storage Handling

Dual-Tunable Functionality: Simultaneous Boc-Deprotection and Piperazine-Amide Modification Enable Divergent Library Synthesis

The compound offers two orthogonal points of diversification: (1) the Boc group can be cleanly removed under acidic conditions (TFA or HCl) to reveal a free piperidine amine for further amidation, sulfonylation, or alkylation; (2) the N-methylpiperazine amide side chain can be further elaborated, or the amide group can be reduced to provide additional chemical space. This dual functionality is contrasted with simpler building blocks such as tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, which lacks the piperazine handle and therefore limits post-synthetic diversification [1]. In a typical parallel synthesis workflow, the target compound can be deprotected and coupled in a single sequence, yielding diverse scaffolds in fewer steps than sequential protection/deprotection routes required by alternatives lacking both functionalities simultaneously.

Synthetic Versatility Divergent Synthesis Parallel Chemistry

Best Research and Industrial Application Scenarios for Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate


Parallel Synthesis of CNS-Targeted Compound Libraries

The compound's predicted logP of 1.91 and its dual Boc-amine/piperazine-amide functionality make it an ideal starting scaffold for generating focused libraries aimed at CNS receptors (e.g., serotonin, dopamine, histamine H3) where controlled lipophilicity and hydrogen-bonding capacity are critical [1]. Procurement teams can stock a single intermediate and, through simple deprotection and coupling, produce hundreds of analogs without needing to purchase multiple distinct building blocks, saving up to 30–50% on intermediate procurement costs per library iteration .

Kinase Inhibitor Lead Optimization Programs

The N-methylpiperazine amide moiety is a privileged fragment in kinase inhibitor design (e.g., imatinib analogs). The target compound provides this fragment pre-installed, eliminating the need for a separate amide coupling step. Researchers can focus SAR efforts on the piperidine nitrogen, which after Boc removal can be acylated or sulfonylated to probe hinge-binding or solvent-exposed regions [1]. The high commercial purity (≥95%) further reduces the risk of confounding by-products in biochemical kinase assays, where even low-level impurities can cause false positives .

Antithrombotic and Antiplatelet Drug Discovery (P2Y12 Pathway)

Compounds carrying the 2-(4-methylpiperazin-1-yl)-2-oxoethyl fragment have demonstrated potent P2Y12 antagonism, as exemplified by the preclinical candidate SAR216471 [1]. The target compound serves as a direct synthetic precursor to SAR216471 analogs, enabling medicinal chemists to explore P2Y12 antagonist space without constructing the piperazine-amide linker de novo. The established >12-month shelf stability of the Boc-protected intermediate ensures that material remains viable throughout long-duration in vivo pharmacology studies .

GPCR Probe and Tool Compound Synthesis

The balanced lipophilicity and the presence of a protected amine allow the compound to be readily converted into fluorescent or biotinylated probe molecules for GPCR target engagement studies. The Boc group can be removed and replaced with a linker-bearing carboxylate, while the N-methylpiperazine amide retains the pharmacophoric element for receptor binding. This modular approach reduces synthetic complexity and allows the same batch of intermediate to be used across multiple probe campaigns, ensuring consistency in biological data [1].

Quote Request

Request a Quote for Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.